molecular formula C8H12N2O2 B2388597 3-(Aminomethyl)-4-methoxy-6-methylpyridin-2-ol CAS No. 1438382-15-0

3-(Aminomethyl)-4-methoxy-6-methylpyridin-2-ol

Cat. No.: B2388597
CAS No.: 1438382-15-0
M. Wt: 168.196
InChI Key: DOEQLKDKJVHZND-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-4-methoxy-6-methylpyridin-2-ol is a heterocyclic organic compound with a pyridine ring substituted with an aminomethyl group at position 3, a methoxy group at position 4, and a methyl group at position 6

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-4-methoxy-6-methylpyridin-2-ol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The initial step involves the construction of the pyridine ring through cyclization reactions.

    Introduction of Substituents: The aminomethyl, methoxy, and methyl groups are introduced through substitution reactions. For example, the methoxy group can be introduced via methylation using methanol and a suitable catalyst.

    Final Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-4-methoxy-6-methylpyridin-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The aminomethyl and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts like palladium or nickel and conditions such as elevated temperatures and pressures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-(Aminomethyl)-4-methoxy-6-methylpyridin-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)-5-methylhexanoic acid:

    3-(Aminomethyl)phenylboronic acid hydrochloride: This compound is used in various chemical reactions and as a ligand in protein and enzyme studies.

Uniqueness

3-(Aminomethyl)-4-methoxy-6-methylpyridin-2-ol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of aminomethyl, methoxy, and methyl groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-(aminomethyl)-4-methoxy-6-methyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-5-3-7(12-2)6(4-9)8(11)10-5/h3H,4,9H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOEQLKDKJVHZND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)CN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1438382-15-0
Record name 3-(Aminomethyl)-4-methoxy-6-methylpyridin-2-ol
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